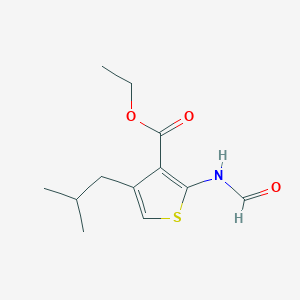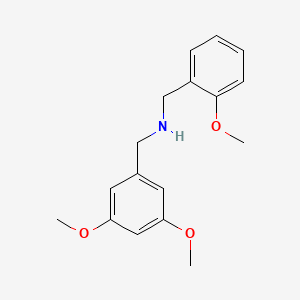
ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate, also known as ethyl 2-formamido-4-isobutyl-3-thiophenecarboxylate, is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It has various applications in scientific research, including as a building block for the synthesis of biologically active molecules.
Aplicaciones Científicas De Investigación
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has various applications in scientific research, particularly in the synthesis of biologically active molecules. For example, it has been used as a building block for the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the regulation of lipid metabolism. Inhibition of DGAT-1 has potential therapeutic applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has also been used as a precursor for the synthesis of other thiophene derivatives with potential biological activity, such as antitumor agents and antiviral agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The formyl group (-CHO) can react with other nucleophiles such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions can be used to generate a variety of functionalized thiophene derivatives with potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate have not been extensively studied. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments. It has also been reported to exhibit moderate antimicrobial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in laboratory experiments include its stability, non-toxicity, and versatility as a building block for the synthesis of biologically active molecules. Its limitations include its moderate yield in the synthesis process and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate. One potential direction is the synthesis of new derivatives with improved biological activity, such as more potent inhibitors of DGAT-1 or new antitumor agents. Another direction is the investigation of its mechanism of action and the development of new chemical reactions using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate as a nucleophile. Finally, the use of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in combination with other compounds or drugs may lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate involves the reaction of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-amino-4-isobutyl-3-thiophenecarboxylate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
Propiedades
IUPAC Name |
ethyl 2-formamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)10-9(5-8(2)3)6-17-11(10)13-7-14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGNXYNFGASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)

amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)